molecular formula C22H28ClN3O4S B13437259 Tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate

Tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate

Cat. No.: B13437259
M. Wt: 466.0 g/mol
InChI Key: UYNQMTDBYISFRT-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-based derivative featuring a tert-butyl carbamate group at the 1-position and a substituted amino-methyl moiety at the 3-position. The amino group is further functionalized with a 4-chlorophenylmethyl group and a 5-nitrothiophen-2-ylmethyl group. The nitro substituent on the thiophene ring introduces strong electron-withdrawing properties, which may influence reactivity, solubility, and biological interactions. The tert-butyl carbamate group is a common protecting group for amines, enhancing stability during synthesis and purification .

Properties

Molecular Formula

C22H28ClN3O4S

Molecular Weight

466.0 g/mol

IUPAC Name

tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C22H28ClN3O4S/c1-22(2,3)30-21(27)25-11-10-17(14-25)13-24(12-16-4-6-18(23)7-5-16)15-19-8-9-20(31-19)26(28)29/h4-9,17H,10-15H2,1-3H3

InChI Key

UYNQMTDBYISFRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.

    Attachment of the Nitrothiophene Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a nitrothiophene derivative.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often under mild conditions to preserve the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

    Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted chlorophenyl derivatives.

    Coupling Reactions: Complex organic molecules with extended conjugation.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitrothiophene moiety may play a role in electron transfer processes, while the pyrrolidine ring could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Key Substituents Structural Features Reference
Target Compound 4-Chlorophenyl, 5-nitrothiophene, tert-butyl Pyrrolidine core with dual aromatic substituents; nitro group enhances electrophilicity. -
tert-Butyl (2R,4R)-4-hydroxy-2-(3-(4-octylphenyl)-3-oxopropyl)pyrrolidine-1-carboxylate (15b) 4-Octylphenyl, ketone, hydroxyl Hydroxyl group increases polarity; ketone enables conjugation.
tert-Butyl 5-[(4R)-4-fluoro-D-prolyl]amino]-1H-pyrazolo[4,3-b]pyridine-1-carboxylate Fluoroproline, pyrazolopyridine Fluorine enhances metabolic stability; pyrazolopyridine contributes to π-stacking interactions.
tert-Butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid 4-Chlorophenyl, pyridine-carboxylic acid Carboxylic acid improves water solubility; pyridine enables metal coordination.

Key Observations :

Key Observations :

  • Multi-step protection/deprotection strategies (e.g., tert-butyl, Fmoc, silyl groups) are common across analogues to ensure regioselectivity .
  • The target compound’s synthesis may require specialized conditions for nitro-group stability, such as low-temperature nitration .
Physicochemical Properties
Property Target Compound tert-Butyl (2R,4R)-4-hydroxy analogue tert-Butyl pyrazolopyridine
Molecular Weight ~500–550 g/mol (estimated) 328 g/mol 615.7 g/mol
LogP ~3.5–4.0 (predicted) 2.8 3.2
Solubility Low (nitro group reduces) Moderate (hydroxyl enhances) Low (fluorine and aromatic rings)

Key Observations :

  • The nitro group in the target compound likely reduces aqueous solubility compared to hydroxylated analogues .

Biological Activity

Tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate, commonly referred to as SR9009, is a synthetic compound recognized for its agonistic activity on REV-ERB nuclear receptors. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of SR9009 includes a pyrrolidine ring and several functional groups that contribute to its biological activity. Its IUPAC name is ethyl 3-({[(4-chlorophenyl)methyl][(5-nitrothiophen-2-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate, with a molecular formula of C20H24ClN3O4SC_{20}H_{24}ClN_{3}O_{4}S and a CAS number of 1379686-30-2.

Property Value
Molecular Weight437.94 g/mol
IUPAC Nameethyl 3-({[(4-chlorophenyl)methyl][(5-nitrothiophen-2-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate
CAS Number1379686-30-2

SR9009 functions primarily as an agonist for the REV-ERB nuclear receptors, which play critical roles in regulating circadian rhythms and metabolic processes. The activation of these receptors leads to various physiological effects:

  • Circadian Rhythm Modulation : SR9009 has been shown to alter the expression of core clock genes in the hypothalamus and peripheral tissues, affecting circadian oscillations without changing the period of these cycles .
  • Metabolic Regulation : The compound influences lipid metabolism by repressing genes involved in lipid storage and enhancing fatty acid oxidation in skeletal muscle .
  • Anti-inflammatory Effects : Research indicates that SR9009 can modulate immune responses by regulating macrophage activity and suppressing inflammatory cytokines such as interleukin-6 .

In Vitro Studies

In vitro studies have demonstrated that SR9009 is significantly more potent than other REV-ERB agonists like GSK4112. For instance, it has been reported to have an IC50 value of approximately 670 nM for REV-ERBα, indicating its strong agonistic effect .

In Vivo Studies

In vivo experiments using murine models have revealed that SR9009 impacts circadian gene expression and metabolic pathways:

  • Circadian Gene Expression : Administration of SR9009 resulted in the suppression of cryptochrome 2 and alterations in BMAL1 and CLOCK expression patterns .
  • Lipid Metabolism : In white adipose tissue, SR9009 administration led to decreased expression of genes associated with lipid storage, while enhancing fatty acid oxidation-related genes in skeletal muscle .

Case Studies

Several studies have explored the therapeutic potential of SR9009:

  • Obesity Models : In rodent models of obesity, SR9009 administration resulted in significant weight loss and improved metabolic profiles, suggesting potential applications in obesity management .
  • Cancer Research : Recent findings indicate that SR9009 may selectively induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anti-cancer agent .

Safety and Toxicity

Preliminary toxicity studies suggest that SR9009 exhibits a favorable safety profile at therapeutic doses. A single-dose toxicity study in C57Bl6 mice did not reveal significant adverse effects on hematological parameters . However, further long-term studies are necessary to fully assess its safety.

Q & A

Basic: What are the recommended synthetic routes for this compound?

Answer:
The synthesis typically involves a multi-step approach:

Step 1: React tert-butyl 3-aminomethylpyrrolidine-1-carboxylate with 4-chlorobenzyl bromide under basic conditions (e.g., NaH/THF) to introduce the 4-chlorophenylmethyl group .

Step 2: Perform a nucleophilic substitution with 5-nitrothiophen-2-ylmethyl bromide, using a catalyst like KI in DMF at 60°C to ensure regioselectivity .

Step 3: Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via TLC .
Critical Factors: Solvent choice (polar aprotic solvents enhance reactivity), temperature control (±2°C), and inert atmosphere (N₂/Ar) to prevent oxidation of the nitro group .

Basic: How is the compound characterized to confirm structural integrity?

Answer:
Key analytical techniques include:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.4 ppm (tert-butyl), δ 6.8–7.3 ppm (aromatic protons), and δ 3.2–4.1 ppm (pyrrolidine and methylene groups) .
    • ¹³C NMR: Signals for carbonyl (C=O) at ~155 ppm and nitro group (NO₂) at ~125 ppm .
  • Mass Spectrometry (HRMS): Expected [M+H]⁺ ion matches theoretical molecular weight (e.g., ~495.2 g/mol) .
  • X-ray Crystallography: Resolves stereochemistry; bond lengths (e.g., C-N: 1.47 Å) and angles validate spatial arrangement .

Advanced: What strategies resolve discrepancies in spectral data during characterization?

Answer:
Discrepancies often arise from impurities or solvent effects. Mitigation strategies:

  • Cross-Validation: Compare NMR data with analogous pyrrolidine derivatives (e.g., tert-butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate) .
  • Solvent Screening: Use deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
  • Dynamic NMR: Resolve conformational equilibria (e.g., pyrrolidine ring puckering) by variable-temperature NMR .

Advanced: How do reaction conditions influence stereochemical outcomes?

Answer:
The stereochemistry at the pyrrolidine C3 position is sensitive to:

  • Catalysts: Chiral catalysts (e.g., (R)-BINAP) in asymmetric hydrogenation yield enantiomeric excess >90% .
  • Temperature: Lower temps (0–5°C) favor kinetic control, reducing racemization .
  • Solvent Polarity: Polar solvents (e.g., MeCN) stabilize transition states, enhancing diastereoselectivity (dr > 4:1) .

Advanced: What mechanisms explain its interactions with biological targets?

Answer:
Hypothesized mechanisms based on structural analogs:

  • Enzyme Inhibition: The nitrothiophene moiety acts as a Michael acceptor, covalently binding cysteine residues in kinases (e.g., EGFR) .
  • Receptor Antagonism: The 4-chlorophenyl group mimics tyrosine residues, competitively blocking GPCRs (e.g., serotonin receptors) .
    Validation: Use SPR (surface plasmon resonance) for binding affinity (KD) and cellular assays (IC₅₀) .

Advanced: How can computational modeling optimize its pharmacological profile?

Answer:

  • Docking Studies (AutoDock Vina): Predict binding poses with target proteins (e.g., PDB ID 1M17) to identify critical interactions (e.g., H-bonding with nitro group) .
  • QSAR Models: Corporate substituent effects (e.g., Cl vs. F) on logP and bioavailability .
  • MD Simulations: Assess conformational stability of the pyrrolidine ring in aqueous vs. lipid membranes .

Advanced: What methods assess compound stability under various conditions?

Answer:
Stability Study Design:

Condition Parameters Analysis
Acidic (pH 2)37°C, 24h, 0.1M HClHPLC (degradants at Rt 8.2 min)
Oxidative (H₂O₂)3% H₂O₂, 25°C, 12hLC-MS (m/z 510 → 495 oxidation)
Photolytic (UV)254 nm, 48hUV-Vis (λmax shift from 280→310 nm)

Key Insight: The tert-butyl group enhances hydrolytic stability but sensitizes the nitrothiophene to UV degradation .

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